3-(Benzyloxy)-6-methylpyridazine
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various strategies, including the reaction of chloro oximes with enol ethers , the Mannich reaction using different starting materials , and the reaction of acylpyruvic acids with amino-substituted phenols . For instance, the synthesis of novel benzoxazine monomers from bioresources, such as furfurylamine, is highlighted, which is of interest for sustainable development .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, a dihydro-1,3,2H-benzoxazine derivative was found to adopt a half-chair conformation to maintain planarity within the benzoxazine ring . The intermolecular interactions, such as C–H···N and C–H···O, play a significant role in the crystal packing of these molecules .
Chemical Reactions Analysis
Chemical reactions of related compounds include the acid-catalyzed rearrangement of oxazines to different products , the Beckmann rearrangement of oximes , and the silver-catalyzed domino approach for the synthesis of fused heterocycles . These reactions are crucial for modifying the structure and potentially the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the solvatochromic and photochromic characteristics of spirooxazines are strongly dependent on the substitution pattern . The photophysical properties of benzoxazine derivatives have been investigated, revealing the influence of structural features and molecular orbitals on absorption-and-emission characteristics .
Scientific Research Applications
Cardiovascular Research
A study by Combs et al. (1990) on 6-benzoxazinylpyridazin-3-ones, a class of compounds similar to 3-(Benzyloxy)-6-methylpyridazine, demonstrated their role in cardiovascular research. These compounds showed potent and selective inhibition of cardiac phosphodiesterase (PDE) fraction III, indicating potential as cardiotonic agents for treating congestive heart failure (Combs et al., 1990).
Neuropharmacology
Carling et al. (2004) explored compounds including 6-benzyloxy-3-(4-methoxy)phenyl-1,2,4-triazolo[3,4-a]phthalazine, which have structural similarities to 3-(Benzyloxy)-6-methylpyridazine. These studies focused on their binding selectivity for the γ-aminobutyric acid-A (GABA-A) receptor subtypes, highlighting their importance in neuropharmacological research (Carling et al., 2004).
Chemical Synthesis and Reactions
Faragher and Gilchrist (1979) studied the thermal and acid-catalyzed rearrangements of compounds including 3-arylcyclopent[e]oxazines. Their research contributes to understanding the chemical behavior of related compounds such as 3-(Benzyloxy)-6-methylpyridazine (Faragher & Gilchrist, 1979).
Pharmacokinetics and Anti-Fibrosis Potential
Kim et al. (2008) investigated the pharmacokinetics of a novel ALK5 inhibitor with a structure including 6-methylpyridin-2-yl, a moiety found in 3-(Benzyloxy)-6-methylpyridazine. This research is significant for understanding the potential of similar compounds in treating fibrosis and other diseases (Kim et al., 2008).
Polymer Science
In the field of polymer science, Shibayama et al. (2014) synthesized and studied the properties of polybenzoxazines containing a pyridyl group. This research is relevant to understanding the material properties of related compounds like 3-(Benzyloxy)-6-methylpyridazine (Shibayama et al., 2014).
properties
IUPAC Name |
3-methyl-6-phenylmethoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-7-8-12(14-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZFXIGWMRGKRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289827 | |
Record name | 3-(benzyloxy)-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-6-methylpyridazine | |
CAS RN |
6958-54-9 | |
Record name | 6958-54-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(benzyloxy)-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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